
4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether is an organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyridazine core, which is a fused heterocyclic system, and a phenyl methyl ether group.
Preparation Methods
The synthesis of 4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the dimethyl groups: This step involves alkylation reactions using methylating agents.
Attachment of the phenyl methyl ether group: This can be done through etherification reactions using phenol derivatives and methylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyridazine core are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for further research and development .
Comparison with Similar Compounds
Similar compounds to 4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether include other pyrazolopyridazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and have shown promising biological activities.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group and have diverse applications in medicinal chemistry .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl methyl ether group, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
63195-23-3 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C15H16N4O/c1-9-14-10(2)17-19-15(14)13(18-16-9)8-11-4-6-12(20-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,19) |
InChI Key |
YRVBBKZDGKGLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


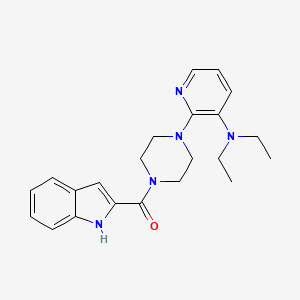
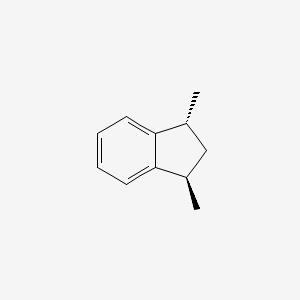
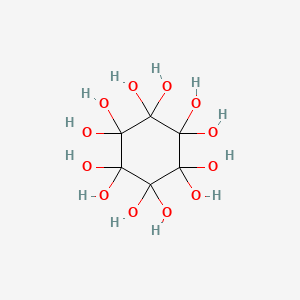
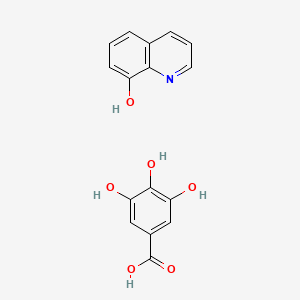



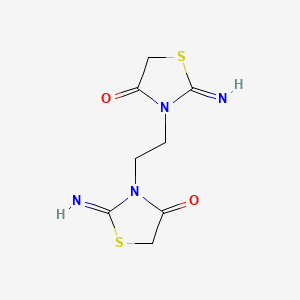
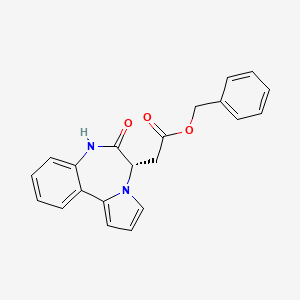
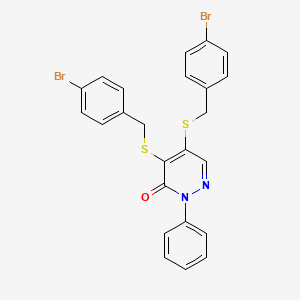
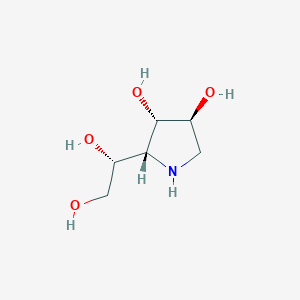

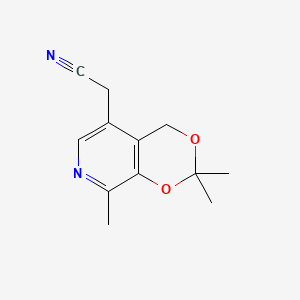
![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
